

# Esprocarb solubility and stability in different solvents.

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## Compound of Interest

Compound Name: Esprocarb

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## Esprocarb: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **Esprocarb**, a thiocarbamate herbicide. The information is curated to support research, environmental fate analysis, and formulation development. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided based on internationally recognized guidelines.

### Introduction to Esprocarb

**Esprocarb** (S-benzyl N-ethyl-N-(3-methylbutan-2-yl)carbamothioate) is a selective herbicide used for the pre- and post-emergent control of annual weeds, particularly in rice paddies.[1] It belongs to the thiocarbamate class of pesticides and functions by inhibiting the synthesis of very long-chain fatty acids in target plants.[1] Understanding its solubility and stability is critical for evaluating its environmental behavior, persistence, and for developing effective formulations.[2][3]

Chemical Structure and Properties:

- Molecular Formula: C<sub>15</sub>H<sub>23</sub>NOS[4]

- Molecular Weight: 265.42 g/mol
- Appearance: Yellowish, odorless liquid
- CAS Number: 85785-20-2

## Solubility Profile

**Esprocarb** exhibits low solubility in aqueous environments and high solubility in various organic solvents. This differential solubility is a key factor in its environmental mobility and formulation design.

## Quantitative Solubility Data

The solubility of **Esprocarb** in water and several organic solvents has been determined at a standard temperature. The data highlights its hydrophobic nature.

Solvent	Temperature (°C)	Solubility (mg/L)	Reference
Water (pH 7)	20	4.9	
Ethanol	20	>1000	
Xylene	20	>1000	
Acetone	20	>1000	
Chlorobenzene	20	>1000	

## Experimental Protocol: Water Solubility Determination (OECD Guideline 105)

The determination of **Esprocarb**'s water solubility follows the OECD Guideline 105, which employs two primary methods depending on the expected solubility range.

Principle: The methods determine the saturation mass concentration of a substance in water at a given temperature. For a substance like **Esprocarb** with solubility below 10 g/L, the Flask Method is appropriate.

#### Methodology (Flask Method):

- **Preparation:** An excess amount of **Esprocarb** is added to a flask containing purified water (e.g., deionized).
- **Equilibration:** The flask is agitated at a constant, controlled temperature (e.g., 20°C) for a sufficient period to allow equilibrium to be reached. A preliminary test can determine the necessary time, which is often 24 to 48 hours.
- **Phase Separation:** The solution is allowed to stand to let undissolved material settle. The saturated aqueous phase is then separated from the solid phase, typically by centrifugation.
- **Analysis:** The concentration of **Esprocarb** in the clear aqueous supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Replicates:** The experiment is performed in at least triplicate to ensure the reliability of the results.

## Stability Profile

The stability of **Esprocarb** is assessed through its degradation kinetics under various environmental conditions, primarily hydrolysis in water and transformation in soil.

## Quantitative Stability Data

The following table summarizes the degradation half-life ( $DT_{50}$ ) of **Esprocarb**, a key indicator of its persistence in the environment.

Stability Parameter	Medium	Conditions	Half-life (DT <sub>50</sub> )	Interpretation	Reference
Aqueous Hydrolysis	Water	pH 7, 20°C	21 days	Moderately stable	
Aqueous Photolysis	Water	pH 7	21 days	Moderately stable	
Aerobic Transformation	Soil	Lab, 20°C	50 days	Moderately persistent	
Long-term Storage	Solid	Dry, dark, -20°C	>2 years	Stable	

## Experimental Protocol: Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol determines the rate of abiotic degradation of a chemical by hydrolysis in sterile aqueous buffer solutions at different pH levels.

Principle: The test substance is incubated in sterile aqueous solutions at standard pH values (typically 4, 7, and 9) in the dark, and its concentration is measured over time.

### Methodology:

- **Preliminary Test:** A preliminary test is conducted at an elevated temperature (e.g., 50°C) for 5 days to quickly assess the hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be required.
- **Main Test:** If significant degradation is observed, a main test is initiated at various temperatures (e.g., 20°C, 30°C, 40°C) and pH values (4, 7, 9).
- **Incubation:** Sterile, buffered aqueous solutions are treated with the test substance (non-labeled or radiolabeled) and incubated in the dark at a constant temperature.
- **Sampling:** Aliquots are taken at appropriate time intervals.

- **Analysis:** The concentration of the parent substance and any significant degradation products are quantified using a suitable analytical method (e.g., HPLC, LC-MS).
- **Kinetics Calculation:** The degradation rate constants and half-lives ( $DT_{50}$ ) are calculated for each pH and temperature combination, typically assuming first-order kinetics.

## Experimental Protocol: Aerobic Transformation in Soil (OECD Guideline 307)

This guideline is designed to evaluate the rate of transformation and the degradation pathway of chemicals in soil under controlled aerobic conditions.

### Methodology:

- **Soil Selection:** At least one well-characterized soil type is used. The soil is typically sieved and its moisture content adjusted.
- **Test Substance Application:** The test substance, often  $^{14}\text{C}$ -radiolabeled to facilitate mass balance, is applied to the soil samples at a single concentration.
- **Incubation:** The treated soil samples are incubated in the dark at a constant temperature (e.g.,  $20^{\circ}\text{C}$ ) for a period of up to 120 days. A continuous flow of air is passed through the incubation flasks to maintain aerobic conditions.
- **Volatile Trapping:** Volatile degradation products, including  $^{14}\text{CO}_2$ , are captured in appropriate trapping solutions (e.g., ethylene glycol for organic volatiles, potassium hydroxide for  $\text{CO}_2$ ).
- **Sampling and Extraction:** Soil samples are taken at various intervals and extracted with appropriate solvents to recover the parent compound and its transformation products.
- **Analysis:** The extracts are analyzed by methods such as HPLC with radioactivity detection and/or LC-MS to identify and quantify the parent substance and its metabolites.
- **Data Analysis:** The rate of degradation of **Esprocarb** and the formation and decline of major transformation products are modeled to determine  $DT_{50}$  and  $DT_{90}$  values.

## Degradation Pathway

Thiocarbamate herbicides like **Esprocarb** undergo degradation in the environment primarily through microbial action and chemical processes. The main initial degradation pathways involve oxidation of the sulfur atom and modification of the N-alkyl groups.

#### Proposed Degradation Steps:

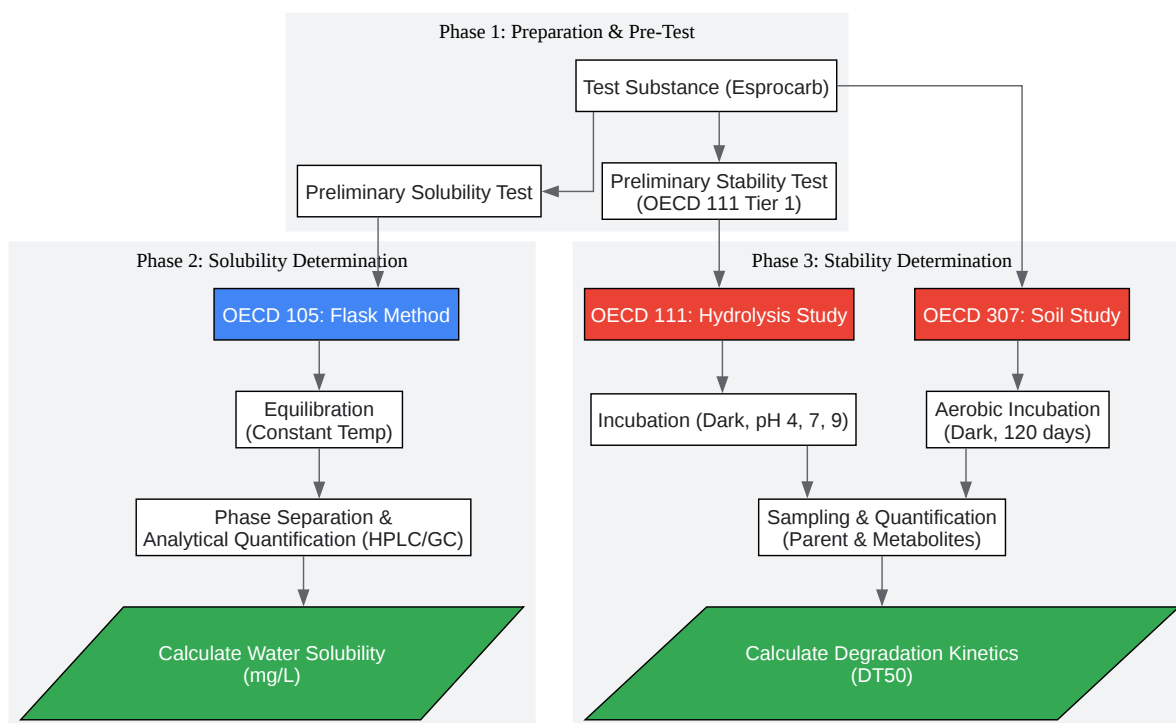
- **Sulfoxidation:** The primary metabolic step involves the oxidation of the thioether sulfur to form **Esprocarb**-sulfoxide. This can be a reversible reaction and is often mediated by microsomal oxidases. Further oxidation can lead to the corresponding sulfone.
- **N-Dealkylation:** Another key pathway is the removal of one of the N-alkyl groups (in this case, the ethyl group), a reaction often catalyzed by cytochrome P-450 enzyme systems in microorganisms.
- **Hydrolysis:** The carbamothioate ester linkage can be cleaved through hydrolysis, leading to the formation of an amine, an alcohol (benzyl alcohol), and carbonyl sulfide (which can further break down to  $\text{H}_2\text{S}$  and  $\text{CO}_2$ ).

These initial transformation products can undergo further degradation, eventually leading to mineralization.

## Visualizations

### Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical workflow for determining the key solubility and stability parameters of a chemical substance according to standard OECD guidelines.

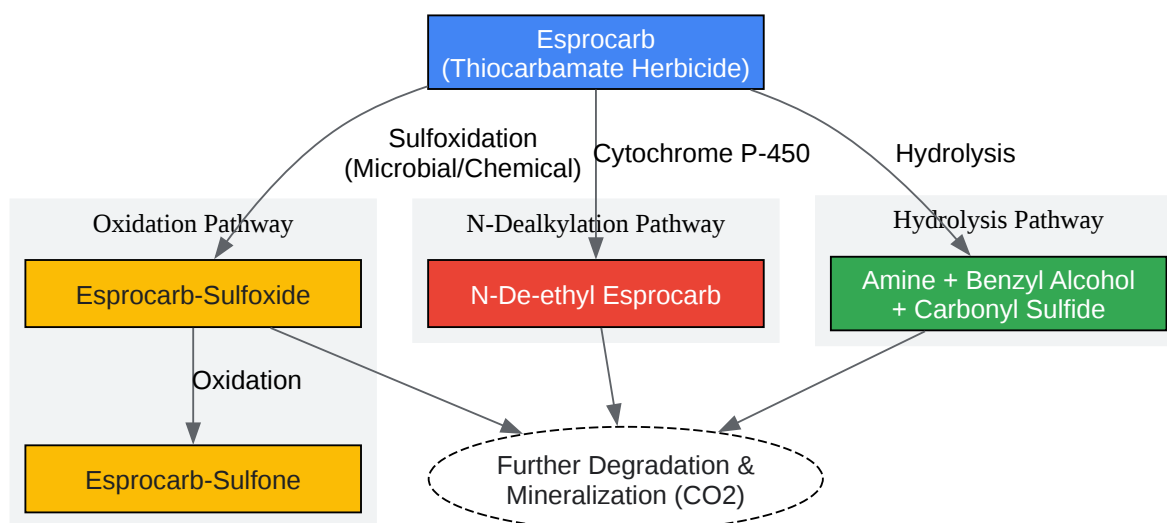


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Caption: Workflow for solubility and stability testing of **Esprocarb**.

## Proposed Degradation Pathway of Thiocarbamates

This diagram outlines the primary initial transformation steps for thiocarbamate herbicides like **Esprocarb** in the environment.



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Caption: General degradation pathways for thiocarbamate herbicides.

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